molecular formula C26H24N4O5 B2534271 N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 946385-41-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B2534271
CAS RN: 946385-41-7
M. Wt: 472.501
InChI Key: FWHKPNZVAJXYIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .


Chemical Reactions Analysis

There is no information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Anticancer Potential

Research into oxadiazole derivatives, including compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide, has shown promising anticancer effects. A study by Özdemir et al. (2017) focused on synthesizing new oxadiazole, thiadiazole, and triazole derivatives to evaluate their anticancer effects, specifically targeting MMP-9, an enzyme involved in tumor progression. The compounds demonstrated significant cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, akin to cisplatin, but without causing toxicity towards NIH/3T3 mouse embryonic fibroblast cell line, highlighting their potential in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).

Antimicrobial and Antibacterial Activities

Another area of research is the exploration of oxadiazole derivatives for their antimicrobial and antibacterial properties. Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and tested them for antibacterial activity, finding them to possess significant activity. This highlights the potential application of these compounds in combating bacterial infections (Ramalingam et al., 2019).

Anti-inflammatory Activity

The synthesis of novel compounds related to the oxadiazole family has also been linked to anti-inflammatory activity. For instance, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and tested them for anti-inflammatory activity, revealing that some compounds exhibited significant activity. This research opens pathways for the development of new anti-inflammatory agents (Sunder et al., 2013).

Mechanism of Action

Target of Action

Similar compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have a cytotoxic effect on cancer cells.

Future Directions

The future directions or potential applications for this compound are not mentioned in the available resources .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-15-4-7-19(8-5-15)24-28-25(35-29-24)23-16(2)10-17(3)30(26(23)32)13-22(31)27-12-18-6-9-20-21(11-18)34-14-33-20/h4-11H,12-14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKPNZVAJXYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(N(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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